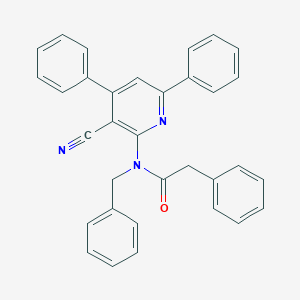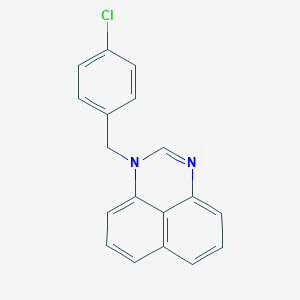![molecular formula C21H25N3O B378976 1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B378976.png)
1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
The synthesis of 1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclohexyl Group: This step may involve the alkylation of the benzimidazole core with a cyclohexyl halide in the presence of a base.
Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a methoxybenzyl halide.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on antimicrobial, antiviral, or anticancer properties.
Medicine: Its potential therapeutic effects could be explored for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparación Con Compuestos Similares
Similar compounds to 1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE include other benzimidazole derivatives such as:
- 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide .
- N-(3-chloro-4-methoxybenzyl)cyclopentanamine .
These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C21H25N3O |
|---|---|
Peso molecular |
335.4g/mol |
Nombre IUPAC |
1-cyclohexyl-N-[(3-methoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C21H25N3O/c1-25-19-9-5-6-16(12-19)14-22-17-10-11-21-20(13-17)23-15-24(21)18-7-3-2-4-8-18/h5-6,9-13,15,18,22H,2-4,7-8,14H2,1H3 |
Clave InChI |
FEYRNGBQGFMFNG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 |
SMILES canónico |
COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2,5-dimethoxyphenyl)-2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B378893.png)
![Prop-2-enyl 6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378895.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378898.png)
![8,9-Bis(4-methoxyphenyl)-2-thien-2-ylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378899.png)
![2-(phenoxymethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378901.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4,6-diphenylnicotinonitrile](/img/structure/B378902.png)

![1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B378905.png)

![Allyl 6-{[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B378910.png)
![Prop-2-enyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378911.png)
![2-chloro-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B378912.png)
![Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B378915.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B378917.png)
